molecular formula C12H9N3O2 B3377271 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1274470-88-0

1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3377271
CAS RN: 1274470-88-0
M. Wt: 227.22 g/mol
InChI Key: RZIKVFGCJNRAHX-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituents on the ring, like the 3-cyanophenyl and methyl groups in your compound, can greatly influence the properties of the molecule .


Molecular Structure Analysis

The molecular structure would be largely influenced by the pyrazole core and the attached groups. The pyrazole ring is planar and aromatic, contributing to the stability of the molecule . The 3-cyanophenyl group is likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions that “1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” would undergo depend on the reaction conditions and the other chemicals present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antiproliferative Activity

The compound may have antiproliferative activity . In a study, pyridine derivatives were found to have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Synthesis of Indole Derivatives

The compound could be used in the synthesis of indole derivatives . Indoles, both natural and synthetic, show various biologically vital properties . They have been reported to possess various pharmacological activities, including treatment of cancer cells, microbes, and different types of disorders in the human body .

Development of New Drugs

Given its potential antiproliferative activity, this compound could be used in the development of new drugs . For instance, it could be used to develop new anticancer agents .

Biological Research

The compound could be used in biological research . Given its potential biological activities, it could be used to study various biological processes and mechanisms .

Chemical Research

The compound could be used in chemical research . For instance, it could be used to study and develop new chemical reactions, such as the Suzuki–Miyaura coupling .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives are used in medicinal chemistry and act by interacting with biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As a general rule, it’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the synthesis of this specific compound, its properties, and potential applications. It could also investigate the biological activity of the compound, given that many pyrazole derivatives have medicinal properties .

properties

IUPAC Name

1-(3-cyanophenyl)-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-8-5-11(12(16)17)14-15(8)10-4-2-3-9(6-10)7-13/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIKVFGCJNRAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyanophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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